N-tert-butyl-3-methoxy-4-nitrobenzamide
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Overview
Description
N-tert-butyl-3-methoxy-4-nitrobenzamide is an organic compound with the molecular formula C12H16N2O4 It is a derivative of benzamide, featuring a tert-butyl group, a methoxy group, and a nitro group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-3-methoxy-4-nitrobenzamide typically involves the nitration of a methoxy-substituted benzamide followed by the introduction of a tert-butyl group. One common method includes the following steps:
Nitration: Methoxybenzamide is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
tert-Butylation: The nitrated product is then subjected to tert-butylation using tert-butyl chloride in the presence of a suitable base, such as potassium carbonate, to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-3-methoxy-4-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed
Reduction: N-tert-butyl-3-methoxy-4-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: Oxidized derivatives, though specific products depend on the conditions.
Scientific Research Applications
N-tert-butyl-3-methoxy-4-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its structural similarity to pharmacologically active compounds.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-tert-butyl-3-methoxy-4-nitrobenzamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its functional groups. The nitro group can participate in redox reactions, while the methoxy and tert-butyl groups can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-tert-butyl-4-methoxy-3-nitrobenzamide: Similar structure but with different substitution patterns.
N-tert-butyl-3-nitrobenzamide: Lacks the methoxy group.
N-tert-butyl-4-nitrobenzamide: Lacks both the methoxy and the specific substitution pattern.
Uniqueness
N-tert-butyl-3-methoxy-4-nitrobenzamide is unique due to the specific arrangement of its functional groups, which can confer distinct chemical and biological properties. The presence of the methoxy group can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-tert-butyl-3-methoxy-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-12(2,3)13-11(15)8-5-6-9(14(16)17)10(7-8)18-4/h5-7H,1-4H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQJWCNGUEOKDNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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